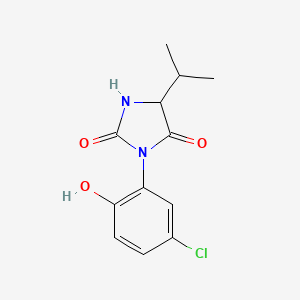
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin is an organic compound that belongs to the class of hydantoins Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group This particular compound is characterized by the presence of a chloro-substituted phenyl group and an isopropyl group attached to the hydantoin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with isopropylhydantoin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
化学反应分析
Types of Reactions
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hydantoin ring can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Chloro-2-oxophenyl)-5-isopropylhydantoin.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 3-(5-Amino-2-hydroxyphenyl)-5-isopropylhydantoin or 3-(5-Thio-2-hydroxyphenyl)-5-isopropylhydantoin.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and neutralize free radicals, thereby protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
- 3-(5-Chloro-2-hydroxyphenyl)-5-methylhydantoin
- 3-(5-Chloro-2-hydroxyphenyl)-5-ethylhydantoin
- 3-(5-Chloro-2-hydroxyphenyl)-5-propylhydantoin
Uniqueness
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets
属性
CAS 编号 |
24638-09-3 |
|---|---|
分子式 |
C12H13ClN2O3 |
分子量 |
268.69 g/mol |
IUPAC 名称 |
3-(5-chloro-2-hydroxyphenyl)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O3/c1-6(2)10-11(17)15(12(18)14-10)8-5-7(13)3-4-9(8)16/h3-6,10,16H,1-2H3,(H,14,18) |
InChI 键 |
ZSWGICBGDCQZEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(=O)N(C(=O)N1)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)

